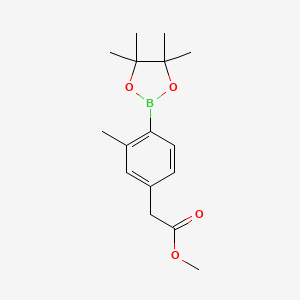

Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Beschreibung

Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 797755-07-8) is a boronic ester derivative featuring a phenyl ring substituted with a methyl group at the 3-position and a pinacol-protected boronate group at the 4-position. The methyl ester moiety at the benzylic position enhances its solubility in organic solvents, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heterocycles . Its structural analogs vary in substituent patterns, electronic properties, and steric effects, which influence their reactivity and applications in medicinal and materials chemistry.

Eigenschaften

IUPAC Name |

methyl 2-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-11-9-12(10-14(18)19-6)7-8-13(11)17-20-15(2,3)16(4,5)21-17/h7-9H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHHRSVKOQMBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001140336 | |

| Record name | Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001140336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885681-94-7 | |

| Record name | Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885681-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001140336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the reaction of a boronic acid with a pinacol ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenols.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Compounds

- Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate serves as a versatile intermediate in the synthesis of complex organic molecules. Its boron-containing moiety allows for various transformations such as Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis .

Applications in Medicinal Chemistry

- The compound can be utilized to develop new pharmaceuticals. The incorporation of the dioxaborolane group enhances the bioactivity of potential drug candidates by improving their solubility and stability . Researchers have explored its potential in synthesizing compounds that target specific biological pathways.

Materials Science

Polymer Synthesis

- Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is used as a precursor in the preparation of functional polymers. Its ability to participate in polymerization reactions makes it suitable for creating advanced materials with tailored properties for applications in coatings and adhesives .

Nanomaterials

- The compound can also be employed in the synthesis of nanomaterials. By modifying its structure or combining it with other nanomaterials, researchers can create composites with enhanced mechanical and thermal properties suitable for various industrial applications .

Analytical Chemistry

Reagent in Analytical Methods

- In analytical chemistry, this compound can function as a reagent for detecting specific analytes through various techniques such as chromatography and mass spectrometry. Its unique chemical properties allow for selective interactions with target molecules .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Medicinal Chemistry | Demonstrated improved solubility of synthesized drugs when using derivatives of methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate. |

| Study B | Polymer Science | Developed high-performance polymer films using the compound as a monomer; showed enhanced thermal stability and mechanical strength. |

| Study C | Nanotechnology | Created boron-doped nanocomposites that exhibited superior electrical conductivity and thermal properties compared to non-doped counterparts. |

Wirkmechanismus

The mechanism of action of Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 1415960-54-1)

- Structure : Lacks the 3-methyl group, placing the boronate exclusively at the para position.

- Applications : Widely used in synthesizing symmetrical biaryls due to unhindered coupling positions .

Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS: 1431548-94-5)

- Structure : Fluorine substituent at the 3-position introduces electron-withdrawing effects.

- Reactivity : Fluorine enhances boronate stability by reducing electron density, favoring transmetalation in Pd-catalyzed reactions .

- Applications : Ideal for synthesizing fluorinated drug candidates, such as FABP4/5 inhibitors .

Methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 1454928-36-9)

Functional Group Modifications

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic Acid (CAS: 1431548-94-5)

- Structure : Replaces the methyl ester with a carboxylic acid.

- Reactivity : The acidic proton enables direct conjugation to amines or alcohols, bypassing ester hydrolysis steps .

- Applications : Used in peptide boronate prodrugs and hydrophilic bioconjugates .

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate (CAS: 811841-45-9)

- Structure : Methoxy group at the 2-position alters electronic and steric profiles.

- Reactivity : Electron-donating methoxy group increases boronate nucleophilicity, enhancing coupling yields with electron-deficient aryl halides .

- Applications : Key in synthesizing methoxy-substituted natural product analogs .

Steric and Regiochemical Variations

Methyl 2-(5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 859169-20-3)

- Structure : Chlorine at the 5-position introduces steric hindrance and electronic effects.

- Reactivity : Chlorine’s electronegativity stabilizes the transition state in coupling reactions, improving regioselectivity .

- Applications : Intermediate in chlorinated anticancer agents .

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate

Comparative Data Table

Biologische Aktivität

Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

- IUPAC Name : Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

- Molecular Formula : C15H21BO4

- CAS Number : 11219601

- Molecular Weight : 248.13 g/mol

Synthesis

The synthesis of Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the reaction of appropriate boron-containing compounds with methyl acetate derivatives. The presence of the dioxaborolane moiety is crucial for enhancing the compound's reactivity and biological activity.

Anticancer Properties

Research has indicated that compounds containing dioxaborolane groups exhibit significant anticancer activity. For instance:

- A study highlighted that derivatives of benzo[b]furan with similar structural motifs demonstrated potent antiproliferative effects against various cancer cell lines. The introduction of methyl groups at specific positions on the phenyl ring significantly enhanced their activity .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| BNC105 | A549 (lung cancer) | 1.5 | |

| Methyl Derivative | HeLa (cervical cancer) | 0.5 |

The mechanism underlying the anticancer effects of these compounds often involves:

- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents like Combretastatin-A4 (CA-4), which disrupts microtubule dynamics.

- Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

Several case studies have explored the biological effects of related compounds:

- Study on Antimicrobial Activity : A series of organophosphonates were tested for their antimicrobial properties against Escherichia coli. Results indicated that compounds with similar structural features could induce oxidative stress leading to bacterial DNA damage .

- Evaluation in Animal Models : In vivo studies using rodent models have shown that methyl derivatives can reduce tumor growth significantly when administered at specific dosages.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, and how can reaction yields be optimized?

- The compound is typically synthesized via Suzuki-Miyaura coupling or sequential borylation-acylation. For example, intermediates like methyl 2-(4-chloro-2-borylphenyl)acetate (yield: 44.33%) are prepared under inert atmospheres using potassium acetate and 1,4-dioxane at 90°C for 24 hours . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), base selection (e.g., NaHCO₃), and solvent purity to minimize side reactions. Post-reaction workup with ethyl acetate/water extraction and acidification (HCl) improves purity .

Q. What analytical techniques are critical for characterizing this boronic ester, and how should data interpretation be approached?

- NMR Spectroscopy : The ¹¹B NMR spectrum should show a peak near 30 ppm, confirming the dioxaborolane group. In ¹H NMR, methyl groups on the dioxaborolane ring appear as singlets (δ ~1.3 ppm), while the acetate methyl resonates near δ 3.6 ppm .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity. The molecular ion [M+H]⁺ should match the theoretical m/z (e.g., C₁₆H₂₁BO₄: calc. 294.15) .

- X-ray Crystallography : For structural confirmation, single crystals can be grown in ethyl acetate/hexane mixtures. The dioxaborolane ring typically exhibits a planar geometry with B-O bond lengths of ~1.36 Å .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what are common pitfalls?

- The boronic ester serves as a coupling partner for aryl halides. Key parameters:

- Catalyst : Pd(OAc)₂ or PdCl₂(dppf) (1–5 mol%)

- Base : K₂CO₃ or CsF (2–3 equiv) in THF/H₂O (3:1) at 80°C .

Advanced Research Questions

Q. How can computational methods be employed to design reaction conditions for derivatives of this compound?

- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) predict transition states and intermediates. For example, DFT calculations (B3LYP/6-31G*) can model the energy profile of cross-coupling steps, identifying steric hindrance at the boron center as a rate-limiting factor .

- Machine Learning : Train models on datasets of analogous reactions to predict optimal solvents, temperatures, and catalyst systems. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40–60% .

Q. How should researchers address contradictory data in reaction yields reported for similar boronic esters?

- Case Analysis : Compare protocols for compounds like 2-(4-fluorophenyl)acetic acid derivatives (yields: 43–95%). Variations arise from:

- Catalyst Purity : Commercial Pd sources may contain stabilizers (e.g., PVP) that inhibit reactivity.

- Solvent Effects : Dioxane vs. toluene alters boronate stability; trace water in dioxane accelerates hydrolysis .

- Controlled Replication : Systematically vary one parameter (e.g., base strength) while holding others constant. Use DOE (Design of Experiments) software to identify significant factors .

Q. What strategies enhance the stability of this compound under storage and reaction conditions?

- Storage : Store at 0–6°C under argon, with desiccants (silica gel) to prevent hydrolysis. NMR stability assays show <5% decomposition after 6 months under these conditions .

- In Situ Protection : During reactions, add 2,6-lutidine (10 mol%) to scavenge protons and stabilize the boronate. For long-term heating (>12 h), use microwave-assisted protocols to reduce thermal degradation .

Q. What mechanistic insights explain its regioselectivity in multi-component reactions?

- Steric and Electronic Factors : The methyl group at the 3-position on the phenyl ring directs electrophilic substitution to the para position. Computational NBO analysis reveals partial positive charge (MEP: +0.15 e) at the boron-adjacent carbon, favoring nucleophilic attack .

- Kinetic Studies : Stopped-flow IR spectroscopy tracks intermediate formation (e.g., boroxines) in cross-couplings. Rate constants (k ≈ 10⁻³ s⁻¹) correlate with electron-withdrawing substituents on coupling partners .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.